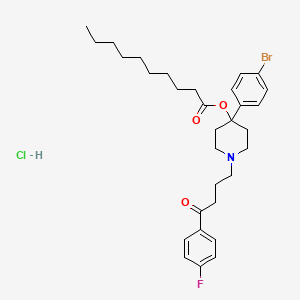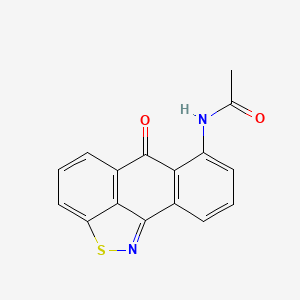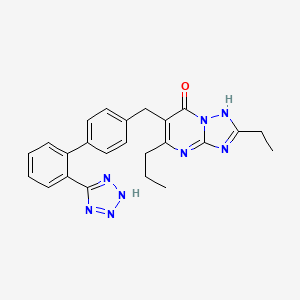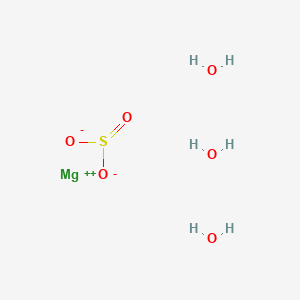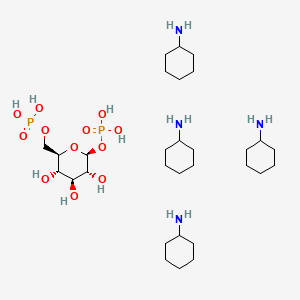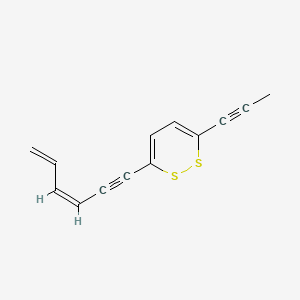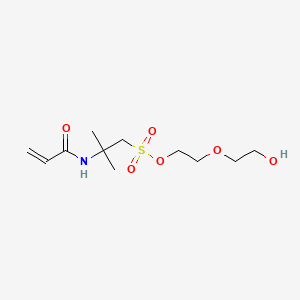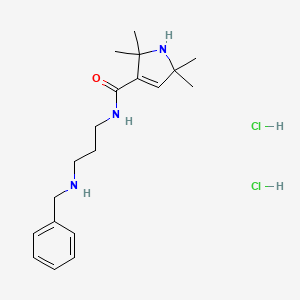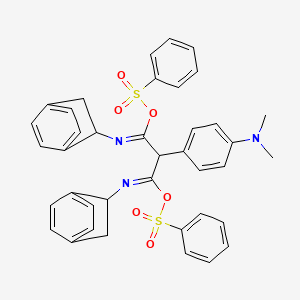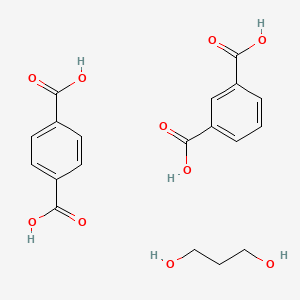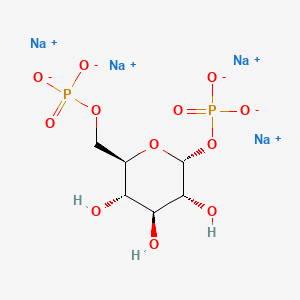
alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt: is a chemical compound that belongs to the class of organic compounds known as sugar phosphates. It is a derivative of glucose, where the hydroxyl groups at positions 1 and 6 are replaced by phosphate groups, and the compound is further neutralized with sodium ions. This compound is significant in various biochemical processes and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt typically involves the phosphorylation of glucose. The process can be summarized as follows:
Phosphorylation of Glucose: Glucose is reacted with phosphoric acid in the presence of a catalyst to introduce phosphate groups at the 1 and 6 positions.
Neutralization: The resulting bisphosphate is then neutralized with sodium hydroxide to form the tetrasodium salt.
The reaction conditions generally involve controlled temperatures and pH to ensure the selective phosphorylation of the desired hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves:
Continuous Stirred Tank Reactors (CSTRs): These reactors are used to maintain the reaction conditions and ensure uniform mixing of reactants.
Purification: The product is purified using techniques such as crystallization or chromatography to remove any impurities.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
化学反応の分析
Types of Reactions
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release glucose and phosphoric acid.
Oxidation: It can be oxidized to form gluconic acid derivatives.
Substitution: The phosphate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: Glucose and phosphoric acid.
Oxidation: Gluconic acid derivatives.
Substitution: Various substituted glucose derivatives depending on the reagent used.
科学的研究の応用
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt has a wide range of applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic studies to understand the role of kinases and phosphatases.
Medicine: The compound is studied for its potential role in metabolic pathways and its impact on diseases such as diabetes.
Industry: It is used in the production of biodegradable polymers and as a stabilizer in various formulations.
作用機序
The mechanism of action of alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt involves its interaction with enzymes such as kinases and phosphatases. These enzymes catalyze the transfer of phosphate groups, which is crucial in various metabolic pathways. The compound acts as a donor or acceptor of phosphate groups, thereby regulating the activity of these enzymes and influencing cellular processes.
類似化合物との比較
Similar Compounds
Alpha-D-Glucose 1-phosphate: A monophosphate derivative of glucose.
Alpha-D-Glucose 6-phosphate: Another monophosphate derivative of glucose.
Fructose 1,6-bisphosphate: A bisphosphate derivative of fructose.
Uniqueness
Alpha-D-Glucopyranose, 1,6-bis(dihydrogen phosphate), tetrasodium salt is unique due to its dual phosphorylation at positions 1 and 6, which makes it a valuable tool in studying complex biochemical pathways. Its tetrasodium salt form enhances its solubility and stability, making it suitable for various industrial and research applications.
特性
CAS番号 |
83846-98-4 |
|---|---|
分子式 |
C6H10Na4O12P2 |
分子量 |
428.04 g/mol |
IUPAC名 |
tetrasodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonatooxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H14O12P2.4Na/c7-3-2(1-16-19(10,11)12)17-6(5(9)4(3)8)18-20(13,14)15;;;;/h2-9H,1H2,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4/t2-,3-,4+,5-,6-;;;;/m1..../s1 |
InChIキー |
NZVRDMOKCJGHBD-QMKHLHGBSA-J |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


